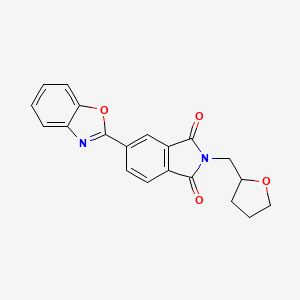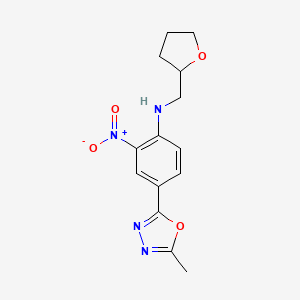![molecular formula C20H29N3O2 B5917028 9-(4-morpholinylmethyl)-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B5917028.png)
9-(4-morpholinylmethyl)-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-morpholinylmethyl)-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol, commonly known as MT-45, is a synthetic opioid analgesic that was first developed in the 1970s. It is a potent agonist of the μ-opioid receptor, which is primarily responsible for its analgesic effects. MT-45 has gained attention in recent years due to its potential use as a research tool in the study of opioid receptors and pain pathways.
Mecanismo De Acción
MT-45 exerts its effects by binding to the μ-opioid receptor, which is primarily responsible for mediating the analgesic effects of opioids. This binding results in the activation of the receptor and the subsequent inhibition of the release of neurotransmitters that are responsible for the transmission of pain signals. MT-45 also has some affinity for the δ-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
MT-45 has been shown to produce analgesia in animal models of pain. It has also been shown to produce respiratory depression, sedation, and hypothermia. MT-45 has been shown to have a longer duration of action than other opioids, which may make it useful in the treatment of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of MT-45 is its potency as an agonist of the μ-opioid receptor, which makes it useful as a research tool in the study of opioid receptors and pain pathways. However, one limitation of MT-45 is its potential for abuse and dependence, which may limit its usefulness as a research tool. Additionally, the long duration of action of MT-45 may make it difficult to use in certain experimental paradigms.
Direcciones Futuras
There are several potential future directions for research involving MT-45. One area of interest is the development of new opioid receptor ligands based on the structure of MT-45. Another area of interest is the study of the effects of MT-45 on the central nervous system and its potential for the treatment of chronic pain. Finally, the potential for abuse and dependence associated with MT-45 highlights the need for further research into the development of safer and more effective opioid analgesics.
Métodos De Síntesis
The synthesis of MT-45 involves a multi-step process that begins with the reaction of 4-chlorobenzyl chloride with morpholine to form 4-(morpholinomethyl)chlorobenzene. This intermediate is then reacted with 1,3-diaminopropane to form the tricyclic structure of MT-45. Finally, the hydroxyl group is added to the molecule to form the final product.
Aplicaciones Científicas De Investigación
MT-45 has been primarily used as a research tool in the study of opioid receptors and pain pathways. It has been shown to be a potent agonist of the μ-opioid receptor, which is responsible for mediating the analgesic effects of opioids. MT-45 has also been used in the study of the effects of opioids on the central nervous system and in the development of new opioid receptor ligands.
Propiedades
IUPAC Name |
9-(morpholin-4-ylmethyl)-1-phenyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c24-20(16-21-8-10-25-11-9-21)18-12-22-6-7-23(13-18)15-19(20,14-22)17-4-2-1-3-5-17/h1-5,18,24H,6-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLCLHXIPKWGMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3CN1CC(C2)(C3(CN4CCOCC4)O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-N'-[4-(diethylamino)benzylidene]nicotinohydrazide](/img/structure/B5916965.png)
![5-bromo-N'-[1-(3-bromophenyl)ethylidene]nicotinohydrazide](/img/structure/B5916966.png)
![5-bromo-N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide](/img/structure/B5916968.png)
![N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-5-bromonicotinohydrazide](/img/structure/B5916973.png)
![2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B5916983.png)

![8-[(diethylamino)methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one](/img/structure/B5916994.png)



![N,N-diethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5917021.png)

![methyl {[3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazol-4-yl]thio}acetate](/img/structure/B5917033.png)